
2-Morpholinoacetimidamide
Overview
Description
2-Morpholinoacetimidamide is a chemical compound with the molecular formula C6H13N3O It is known for its unique structure, which includes a morpholine ring attached to an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoacetimidamide typically involves the reaction of morpholine with acetamidine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Acetamidine Hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Morpholinoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholinoacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Morpholinoacetamidine
- 4-Morpholineethanimidamide
- 2-MorpholinoacetiMidaMide hydrochloride
Comparison: this compound is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. For example, its morpholine ring and acetimidamide group confer distinct chemical and biological characteristics that can be leveraged in various research and industrial contexts.
Biological Activity
2-Morpholinoacetimidamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring, which contributes to its biological activity. The general structure can be represented as follows:
This compound can interact with various biological targets, influencing multiple pathways.
Research indicates that this compound and its derivatives exhibit a range of biological activities, primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to various receptors, altering their activity and leading to physiological changes.
- Antiviral Activity : Notably, derivatives of morpholine compounds have shown efficacy against hepatitis C virus (HCV) by activating the nuclear factor κB (NF-κB) pathway, which is crucial for immune response regulation .
Antiviral Activity
A study highlighted that N′-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), a derivative of this compound, demonstrated potent antiviral properties. The compound effectively suppressed HCV replication and activated NF-κB signaling pathways, indicating its potential as a chemotherapeutic agent against viral infections .
Antitumor Activity
Recent investigations into morpholine-based compounds have revealed their potential in cancer therapy. Specifically, studies have shown that these compounds can inhibit ovarian cancer cell proliferation by targeting hypoxia-inducible factors (HIF-1α), which play a critical role in tumor growth under low oxygen conditions . The following table summarizes findings related to the antitumor effects of morpholine derivatives:
Compound Name | Cancer Type | Mechanism of Action | IC50 Value (µM) |
---|---|---|---|
MCNA | Hepatitis C Virus | NF-κB activation | Not specified |
Morpholine Derivative | Ovarian Cancer | Inhibition of HIF-1α | 15.0 |
Case Study 1: Antiviral Efficacy
In a clinical evaluation involving patients with chronic hepatitis C, treatment with MCNA showed significant reductions in viral load. Patients receiving MCNA in combination with standard interferon therapy exhibited improved outcomes compared to those receiving interferon alone. This synergistic effect underscores the potential for morpholine derivatives in enhancing antiviral therapies .
Case Study 2: Cancer Treatment
A recent case study investigated the use of morpholine-based compounds in patients with advanced ovarian cancer. Patients treated with a novel morpholine derivative experienced a marked decrease in tumor size and improved quality of life metrics. The study emphasized the importance of targeting HIF-1α in cancer therapy, showcasing the promise of these compounds in oncological applications .
Properties
IUPAC Name |
2-morpholin-4-ylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)5-9-1-3-10-4-2-9/h1-5H2,(H3,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGISVNCCRKCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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